molecular formula C17H18N4O3 B11473688 ethyl 5-({[2-(1H-imidazol-1-yl)benzyl]amino}methyl)-1,2-oxazole-3-carboxylate

ethyl 5-({[2-(1H-imidazol-1-yl)benzyl]amino}methyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11473688
M. Wt: 326.35 g/mol
InChI Key: XNCVKOXPSFQCHK-UHFFFAOYSA-N
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Description

ETHYL 5-[({[2-(1H-IMIDAZOL-1-YL)PHENYL]METHYL}AMINO)METHYL]-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound that features both imidazole and oxazole rings These heterocyclic structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[({[2-(1H-IMIDAZOL-1-YL)PHENYL]METHYL}AMINO)METHYL]-1,2-OXAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[({[2-(1H-IMIDAZOL-1-YL)PHENYL]METHYL}AMINO)METHYL]-1,2-OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

ETHYL 5-[({[2-(1H-IMIDAZOL-1-YL)PHENYL]METHYL}AMINO)METHYL]-1,2-OXAZOLE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: Its ability to interact with various biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-[({[2-(1H-IMIDAZOL-1-YL)PHENYL]METHYL}AMINO)METHYL]-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

ETHYL 5-[({[2-(1H-IMIDAZOL-1-YL)PHENYL]METHYL}AMINO)METHYL]-1,2-OXAZOLE-3-CARBOXYLATE is unique due to the combination of imidazole and oxazole rings in its structure. This dual-ring system provides a versatile platform for interacting with various biological targets, making it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

ethyl 5-[[(2-imidazol-1-ylphenyl)methylamino]methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H18N4O3/c1-2-23-17(22)15-9-14(24-20-15)11-19-10-13-5-3-4-6-16(13)21-8-7-18-12-21/h3-9,12,19H,2,10-11H2,1H3

InChI Key

XNCVKOXPSFQCHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNCC2=CC=CC=C2N3C=CN=C3

Origin of Product

United States

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